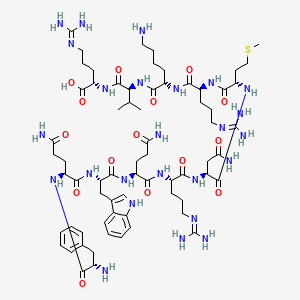
(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid is a complex polypeptide with a highly intricate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:
Peptide Bond Formation: The sequential addition of amino acids using solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Functional Group Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The use of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form peptide bonds.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, automated peptide synthesizers, and advanced purification techniques to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfur-containing groups.
Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can take place at the amino and guanidino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
科学的研究の応用
Chemistry
Catalysis: The compound’s functional groups make it a potential catalyst for various organic reactions.
Molecular Recognition: Its complex structure allows for specific interactions with other molecules, useful in sensor technology.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein-Protein Interactions: It can be used to study and modulate protein-protein interactions in cellular processes.
Medicine
Drug Development: Potential use as a lead compound for developing new therapeutics targeting specific enzymes or receptors.
Diagnostics: Its unique structure can be utilized in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applications in the development of biosensors and bioassays.
Material Science: Potential use in the synthesis of novel materials with specific properties.
作用機序
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and subsequent catalysis.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Protein Binding: Forming stable complexes with target proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid analogs: Compounds with slight modifications in the amino acid sequence or functional groups.
Peptide-based drugs: Other therapeutic peptides with similar structural complexity.
Uniqueness
Structural Complexity: The compound’s intricate structure and diverse functional groups make it unique compared to simpler peptides.
Functional Diversity: The presence of multiple reactive sites allows for a wide range of chemical reactions and interactions.
特性
分子式 |
C68H109N25O15S |
|---|---|
分子量 |
1548.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C68H109N25O15S/c1-36(2)54(64(106)90-48(65(107)108)21-13-30-82-68(78)79)93-61(103)42(18-9-10-27-69)85-56(98)43(19-11-28-80-66(74)75)87-60(102)47(26-31-109-3)89-63(105)50(34-53(73)96)92-57(99)44(20-12-29-81-67(76)77)86-58(100)46(23-25-52(72)95)88-62(104)49(33-38-35-83-41-17-8-7-16-39(38)41)91-59(101)45(22-24-51(71)94)84-55(97)40(70)32-37-14-5-4-6-15-37/h4-8,14-17,35-36,40,42-50,54,83H,9-13,18-34,69-70H2,1-3H3,(H2,71,94)(H2,72,95)(H2,73,96)(H,84,97)(H,85,98)(H,86,100)(H,87,102)(H,88,104)(H,89,105)(H,90,106)(H,91,101)(H,92,99)(H,93,103)(H,107,108)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1 |
InChIキー |
REQZSBIQWVEMGE-ILLRJGRCSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |
正規SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


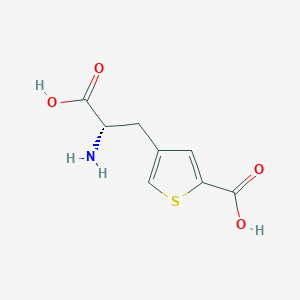
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
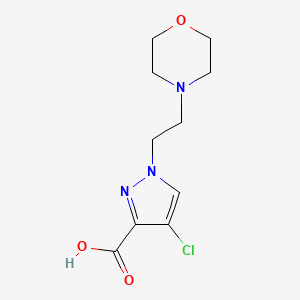

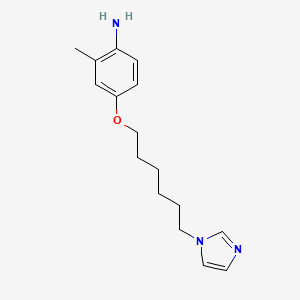


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
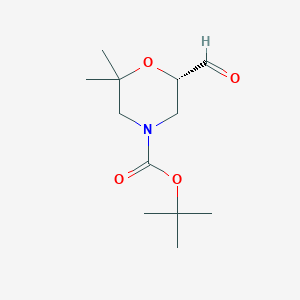
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
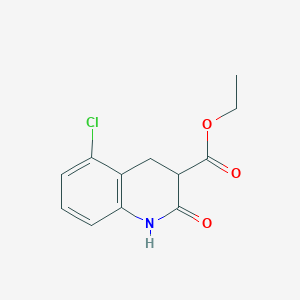

![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)
